
4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate
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Overview
Description
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is characterized by its bicyclohexyl core, which is substituted with propyl and pentyl groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-Propylcyclohexylcyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Halides, bases like potassium carbonate, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C31H48O2
- Molecular Weight : 452.72 g/mol
- Purity : >98.0% (GC)
The compound consists of two cyclohexane rings linked by a single bond, with propyl and pentyl groups attached to the cyclohexane moieties. The trans configuration contributes to its stability and reduced steric hindrance compared to its cis counterparts.
Physical Properties
Property | Value |
---|---|
State | Solid |
Storage Temperature | Room temperature |
Solubility | Lipophilic |
Chemistry
- Model Compound for Stereoisomerism : The compound serves as a model for studying stereoisomerism and conformational analysis due to its distinct structural characteristics.
- Synthesis of Advanced Materials : It is utilized in the synthesis of advanced materials, where its unique properties can enhance the performance of the final product.
Biology
- Biological Activity : Research indicates potential biological activity through interactions with biomolecules via non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its lipophilic nature suggests effective penetration into cell membranes, influencing intracellular processes.
- Mechanisms of Action : Studies have explored how the compound interacts with biological targets, potentially influencing signaling pathways relevant to various diseases.
Medicine
- Drug Development : The stable structure and ability to undergo chemical modifications make this compound a candidate for drug development. Its interactions with biological systems are being investigated for therapeutic applications.
- Antitumor Activity : Recent studies have highlighted its potential use in developing selective inhibitors for pathways involved in tumor growth, particularly focusing on mTORC1 inhibition.
Industry
- Pharmaceutical Intermediates : The compound is used as an intermediate in pharmaceutical synthesis, contributing to the production of drugs with enhanced efficacy.
- Specialty Chemicals Production : Its unique properties are leveraged in the production of specialty chemicals, where specific performance characteristics are required.
Case Study 1: Interaction with Biological Targets
A study investigated the interaction of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) with various biomolecules. The findings suggested that the compound could modulate biological pathways through its lipophilic nature and structural stability, making it a candidate for further pharmacological studies .
Case Study 2: Synthesis and Application in Drug Development
Research focused on synthesizing derivatives of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) to enhance selectivity for mTORC1 over mTORC2 in cancer therapies. The modifications led to compounds that demonstrated significant antitumor activity in preclinical models .
Mechanism of Action
The mechanism of action of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception .
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4’-Propylcyclohexyl)cyclohexan-1-one
- trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4’-propylbicyclohexyl
- trans-4-(4-n-Propylcyclohexyl)cyclohexanone
Uniqueness
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate stands out due to its unique bicyclohexyl core and the specific arrangement of propyl and pentyl groups.
Biological Activity
4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate, also known as (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane, is a bicyclic compound characterized by its unique stereochemistry and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H44O2
- Molecular Weight : 376.615 g/mol
- CAS Number : 83242-83-5
- Synthesis : The compound is synthesized through the coupling of cyclohexane derivatives, typically involving hydrogenation processes under specific conditions to ensure the desired trans configuration .
The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The compound's lipophilicity suggests that it may interact with lipid bilayers and membrane proteins through:
- Hydrophobic Interactions : Facilitating membrane penetration.
- Hydrogen Bonding : Potentially affecting receptor binding and activity.
- Van der Waals Forces : Contributing to molecular stability in biological systems.
Pharmacokinetics
Due to its lipophilic nature, the pharmacokinetic profile of this compound indicates:
- Absorption : Likely rapid absorption through gastrointestinal membranes.
- Distribution : High distribution volume due to affinity for lipid tissues.
- Metabolism : Possible metabolic pathways include oxidation and conjugation reactions, leading to various metabolites that may exhibit differing biological activities .
In Vitro Studies
Research has demonstrated that (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane exhibits significant biological activity in various assays:
Case Studies
A pilot study investigated the effects of (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexane on ovarian function in rat models. The study aimed to understand the compound's impact on ovarian follicle health:
- Methodology : Rats were administered varying doses of the compound over a 15-day period.
- Results : Observations included alterations in follicle development and apoptosis markers, indicating potential reproductive toxicity at specific concentrations .
Comparative Analysis
Comparative studies with similar compounds reveal unique aspects of this compound:
Compound | Structural Differences | Biological Activity |
---|---|---|
(cis,cis)-4-Pentyl-4'-propyl-1,1'-bicyclohexane | Cis configuration leading to increased steric hindrance | Reduced antimicrobial efficacy compared to trans isomer |
(trans,trans)-4-Methyl-4'-propyl-1,1'-bicyclohexane | Different alkyl substituent affecting reactivity | Similar antimicrobial properties but lower selectivity in cytotoxic assays |
Properties
CAS No. |
94732-93-1 |
---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H48O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h21-26H,3-20H2,1-2H3 |
InChI Key |
OVFOZIMLZLERHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC |
Origin of Product |
United States |
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